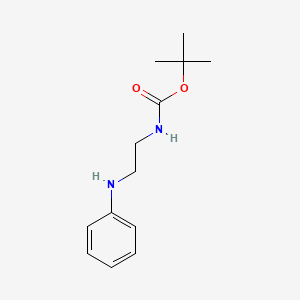

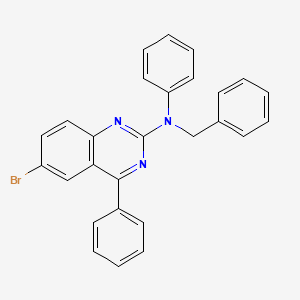

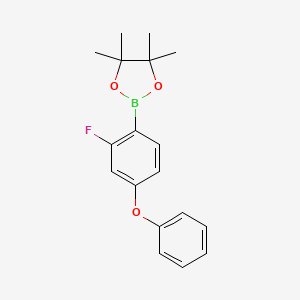

![molecular formula C15H17NO2S B2994849 N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide CAS No. 2034266-09-4](/img/structure/B2994849.png)

N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[b]thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This process forms a quaternary spirocyclization intermediate through a selective ipso-addition .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-2-carboxamide derivatives is characterized by a benzo[b]thiophene ring with a carboxamide group attached . The exact structure can vary depending on the specific derivative.

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene-2-carboxamide derivatives can vary depending on the specific derivative. For example, the molecular weight of benzo(b)thiophene-2-carboxamide is 177.223 .

Applications De Recherche Scientifique

Chemical Transformations and Synthetic Applications

- Camps Cyclization : Mochalov et al. (2016) described transformations of N-substituted thiophene-2-carboxamides under Camps cyclization conditions, leading to the formation of quinolin-4(1H)-ones. This study highlights the versatility of thiophene carboxamides in cyclization reactions, which may be relevant to the synthesis or functionalization of related compounds like N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide (Mochalov et al., 2016).

- Dearomatising Rearrangements : Clayden et al. (2004) explored the dearomatising cyclisation of lithiated thiophenecarboxamides to produce pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing the synthetic potential of thiophene derivatives (Clayden et al., 2004).

Biological Evaluation and Potential Therapeutic Effects

- Histone Deacetylase Inhibition : Jiao et al. (2009) designed and synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted variants, demonstrating inhibitory activity against histone deacetylases. These findings suggest potential therapeutic applications in cancer treatment through epigenetic modulation (Jiao et al., 2009).

- Antineoplastic Activity : Sagardoy et al. (2010) discussed benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives as candidate antineoplastic drugs, indicating the importance of thiophene derivatives in developing new cancer therapies (Sagardoy et al., 2010).

Orientations Futures

The future research directions for benzo[b]thiophene-2-carboxamide derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, more research could be done to better understand their synthesis process and chemical reactions .

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(18,11-6-7-11)9-16-14(17)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,18H,6-7,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXYWQODLIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

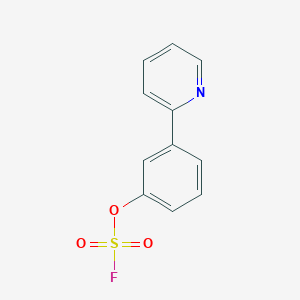

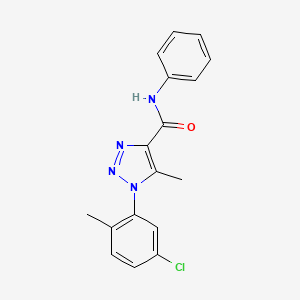

![6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994772.png)

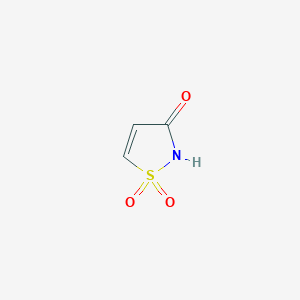

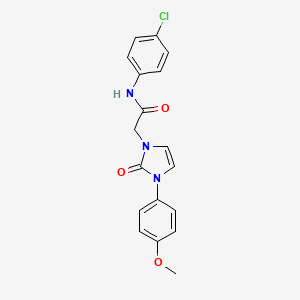

![4-[Amino(cyano)methyl]benzonitrile](/img/structure/B2994778.png)

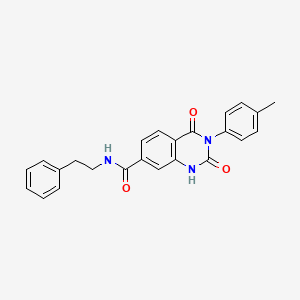

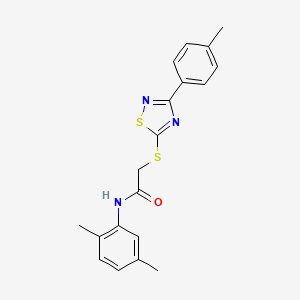

![3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2994780.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2994781.png)

![[Benzyl-(4-chloro-benzenesulfonyl)-amino]-acetic acid](/img/structure/B2994787.png)